molecular formula C14H17N3O4S B2363416 N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 1421457-10-4

N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2363416
CAS No.: 1421457-10-4
M. Wt: 323.37
InChI Key: KJCHTKVEROGTIO-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is a compound that belongs to the class of sulfonamides, which are known for their broad spectrum of biological activities. This compound features a 3-methylisoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of the isoxazole ring imparts significant biological and therapeutic potential to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves the reaction of an aromatic amine with an acylating agent. One common method involves the reaction of 4-aminobenzenesulfonamide with 3-methylisoxazole-5-ethylamine in the presence of an acylating agent such as acetic anhydride . The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is unique due to the presence of the 3-methylisoxazole ring, which imparts distinct biological activities compared to other sulfonamides. This structural feature enhances its potential as a therapeutic agent .

Properties

IUPAC Name

N-[4-[2-(3-methyl-1,2-oxazol-5-yl)ethylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-10-9-13(21-17-10)7-8-15-22(19,20)14-5-3-12(4-6-14)16-11(2)18/h3-6,9,15H,7-8H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCHTKVEROGTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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